REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([O:5][C:6](=[O:16])[CH2:7][P:8]([O:13][CH2:14][CH3:15])([O:10][CH2:11][CH3:12])=[O:9])[CH3:4].Br[CH2:18][CH2:19][CH:20]=[CH2:21]>O1CCCC1>[CH2:14]([O:13][P:8]([CH:7]([CH2:21][CH2:20][CH:19]=[CH2:18])[C:6]([O:5][CH2:3][CH3:4])=[O:16])([O:10][CH2:11][CH3:12])=[O:9])[CH3:15] |f:0.1|
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CP(=O)(OCC)OCC)=O
|
Name
|
|
Quantity
|
217 g
|
Type
|
reactant
|
Smiles
|
BrCCC=C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was further stirred by a mechanical stirrer for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hr
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by adding 1M aqueous ammonium chloride solution (300 mL)
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure, to the residue
|
Type
|
ADDITION
|
Details
|
were added water (500 mL) and diethylether (500 mL)
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethylether (500 mL×2)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Insoluble material was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(=O)(OCC)C(C(=O)OCC)CCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 241.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |